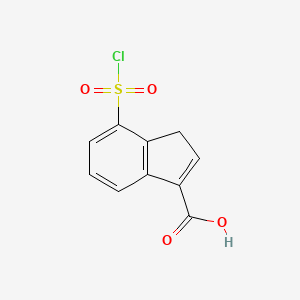![molecular formula C19H18N2O B14281411 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile CAS No. 158475-59-3](/img/structure/B14281411.png)
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is an organic compound with a complex aromatic structure It is characterized by the presence of a butyl-substituted phenyl group attached to a methoxybenzene core, which is further substituted with two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-butylphenol with a suitable alkylating agent to introduce the butyl group. This is followed by the methoxylation of the phenol to form the methoxybenzene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present on the aromatic ring. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4-Methylphenyl)methoxy]benzene-1,2-dicarbonitrile
- 3-[(4-Ethylphenyl)methoxy]benzene-1,2-dicarbonitrile
- 3-[(4-Propylphenyl)methoxy]benzene-1,2-dicarbonitrile
Uniqueness
3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. The specific arrangement of substituents on the aromatic ring also contributes to its distinct behavior in various chemical reactions .
Propriétés
Numéro CAS |
158475-59-3 |
|---|---|
Formule moléculaire |
C19H18N2O |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3-[(4-butylphenyl)methoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H18N2O/c1-2-3-5-15-8-10-16(11-9-15)14-22-19-7-4-6-17(12-20)18(19)13-21/h4,6-11H,2-3,5,14H2,1H3 |
Clé InChI |
PENJPDXEMYZRRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



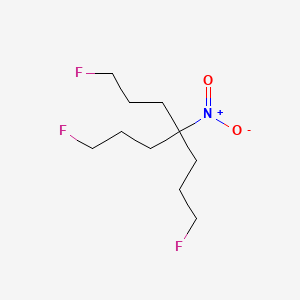
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)
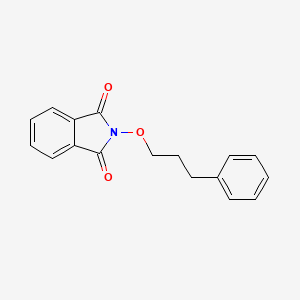
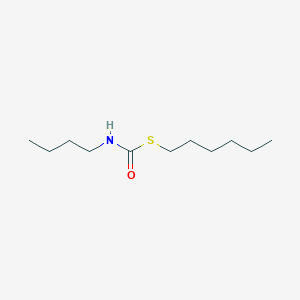
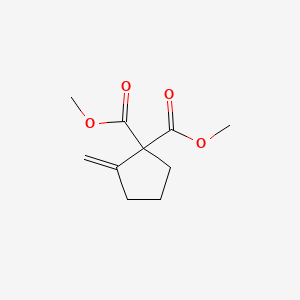
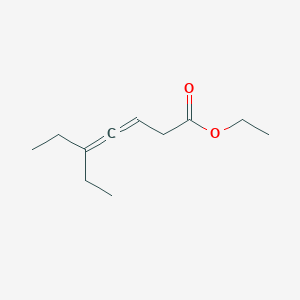
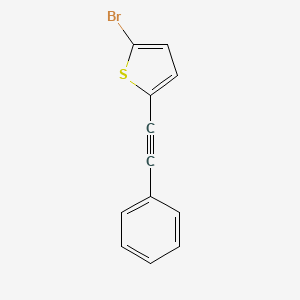
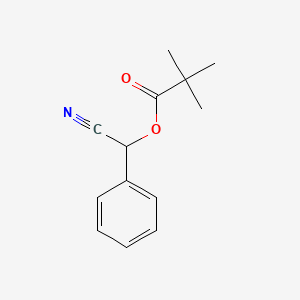
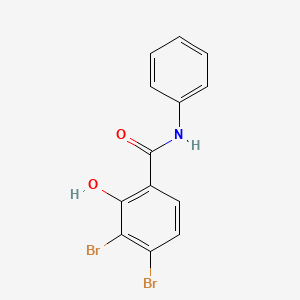

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
